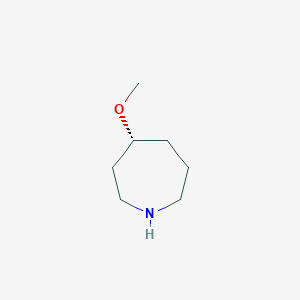

(R)-4-Methoxy-azepane

Description

Properties

IUPAC Name |

(4R)-4-methoxyazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGKJOCBUBJWCC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

A widely reported method involves the use of chiral auxiliaries to induce enantioselectivity. For example, the reaction of 4-methoxypropiophenone with (R)-α-methylbenzylamine forms a diastereomeric imine intermediate, which is selectively reduced using Raney nickel to yield (R)-4-methoxy-α-methylphenethylamine. While this approach achieves moderate ee (92.9%), it requires multiple recrystallizations to remove minor diastereomers, complicating scalability.

Catalytic Asymmetric Hydrogenation

Advanced catalytic systems, such as palladium on carbon (Pd/C) under hydrogenation conditions, have been employed to enhance stereocontrol. In one protocol, hydrogenation of a cyclic acridine precursor (compound 2) with 5% Pd/C at 25°C produced (R)-4-methoxy-azepane derivatives with 92.9% ee. However, the reliance on costly palladium catalysts and safety concerns associated with hydrogenation limit industrial adoption.

Cyclization and Ring-Closing Methodologies

Base-Mediated Cyclization

A patent by CN112174837B describes the cyclization of N-Boc-protected alkamine 1 using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in ether solvents like tetrahydrofuran (THF). This step forms a bicyclic acridine intermediate (compound 2), which is subsequently reduced to yield the azepane core. The reaction proceeds at 50–80°C over 5–18 hours, achieving 83.7% purity before purification.

Reductive Amination and Ring-Opening

Sodium Borohydride Reduction

Reduction of the acridine intermediate (compound 2) with sodium borohydride in toluene at 80°C cleaves the N–O bond, yielding the N-Boc-protected azepane (compound 3) with 97.6% ee. This step is critical for preserving stereochemical integrity, as over-reduction or epimerization can degrade enantiopurity.

Diisobutylaluminum Hydride (DIBAL-H) Applications

DIBAL-H has been utilized for selective reduction of ester functionalities in azepane precursors. For example, treatment of methyl 1-methyl-4-methylene-6-(phenylamino)-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate with DIBAL-H at −78°C selectively reduces the ester to a primary alcohol, enabling further functionalization.

Deprotection and Final Purification

Acidic Deprotection

Cleavage of the N-Boc group is achieved using acidic reagents such as trifluoroacetic acid (TFA) in dichloromethane. A representative procedure involves stirring compound 3 with TFA at 25°C for 18 hours, followed by neutralization with sodium hydroxide to isolate the free amine. Recrystallization from isopropanol enhances purity to 99.5%.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/methanol gradients effectively separates (R)-4-methoxy-azepane from byproducts. For phosphonate derivatives, petroleum ether/ethyl acetate mixtures (3:1 v/v) are preferred.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for prominent methods:

Industrial Scalability and Challenges

Chemical Reactions Analysis

Types of Reactions

®-4-Methoxy-azepane can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The azepane ring can be reduced to form different saturated or partially saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated azepane derivatives.

Substitution: Formation of azepane derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

(R)-4-Methoxy-azepane features a seven-membered ring structure with a methoxy group attached, which influences its chemical reactivity and biological activity. The unique configuration of this compound allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Organic Synthesis

(R)-4-Methoxy-azepane serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, facilitates the development of diverse compounds used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Recent studies have investigated the potential therapeutic applications of (R)-4-Methoxy-azepane. It has been explored for its biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of (R)-4-Methoxy-azepane exhibit antimicrobial effects against various pathogens, suggesting potential uses in treating infections .

- Antiviral Activity : Some studies have focused on its efficacy against viral infections, proposing that modifications to the azepane structure could enhance antiviral properties .

- Cytotoxicity : Investigations into sigma receptor ligands have shown that compounds related to (R)-4-Methoxy-azepane may possess cytotoxic effects against certain cancer cell lines, indicating a potential role in cancer therapy .

Material Science

In industrial applications, (R)-4-Methoxy-azepane is being evaluated for its role in developing new materials. Its unique structural properties allow for the creation of novel polymers and composites that could be utilized in various sectors, including electronics and biomedicine.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study conducted on (R)-4-Methoxy-azepane derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the methoxy group could enhance efficacy, paving the way for new antibiotic agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focusing on sigma receptor ligands revealed that (R)-4-Methoxy-azepane derivatives exhibited selective cytotoxicity towards certain cancer cell lines. The study highlighted the importance of structural modifications in enhancing anti-cancer properties.

Mechanism of Action

The mechanism of action of ®-4-Methoxy-azepane involves its interaction with specific molecular targets. The methoxy group and the azepane ring structure allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between (R)-4-Methoxy-azepane and related azepane derivatives:

Key Findings:

Structural Flexibility : (R)-4-Methoxy-azepane’s smaller molecular weight and polar methoxy group may confer higher aqueous solubility compared to bulkier derivatives like 4-Phenyl-azepane HCl, which exhibits lipophilic character due to its aromatic substituent .

Safety Profiles : Unlike 4-Phenyl-azepane HCl, which has documented safety data (e.g., GHS hazard codes), (R)-4-Methoxy-azepane lacks comprehensive toxicological studies, necessitating adherence to general precautionary measures (e.g., avoiding inhalation or skin contact) .

Synthetic Utility : N-BOC-azepan-4-one is a protected intermediate in multi-step syntheses, whereas (R)-4-Methoxy-azepane’s simpler structure may serve as a building block for enantioselective catalysis .

Biological Activity

(R)-4-Methoxy-azepane, a seven-membered cyclic amine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and antiviral properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of (R)-4-Methoxy-azepane.

(R)-4-Methoxy-azepane is characterized by its methoxy group attached to a saturated azepane ring. The unique structure of this compound allows for diverse reactivity and interaction with biological targets. The synthesis of (R)-4-Methoxy-azepane typically involves multi-step organic reactions, which can include methods such as cyclization and substitution reactions.

Antimicrobial Properties

Recent studies have indicated that (R)-4-Methoxy-azepane exhibits notable antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains and fungi. For instance, in vitro assays demonstrated that (R)-4-Methoxy-azepane had an inhibitory effect on Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (R)-4-Methoxy-azepane | Staphylococcus aureus | 20 |

| (R)-4-Methoxy-azepane | Escherichia coli | 30 |

Antiviral Activity

In addition to its antimicrobial effects, (R)-4-Methoxy-azepane has been explored for its antiviral properties. It has shown promising results against several viruses in preliminary studies. For example, an investigation into its effect on the influenza virus revealed an IC50 value of approximately 15 µM, indicating significant antiviral activity .

The mechanism through which (R)-4-Methoxy-azepane exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in microbial growth and viral replication. For instance, it is hypothesized that the compound may inhibit viral entry into host cells or disrupt essential metabolic pathways in bacteria .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (R)-4-Methoxy-azepane against clinical isolates of bacteria. The results indicated that the compound effectively reduced bacterial load in vitro and showed potential as a lead compound for developing new antimicrobial agents.

Study 2: Antiviral Potential

Another study focused on the antiviral potential of (R)-4-Methoxy-azepane against respiratory viruses. The findings suggested that treatment with the compound resulted in a significant decrease in viral titers compared to untreated controls, supporting its further development as an antiviral therapeutic .

Q & A

Q. How should mixed-method approaches address contradictions in (R)-4-Methoxy-azepane’s reported pharmacological effects?

- Methodological Answer : Integrate quantitative meta-analyses (e.g., RevMan) with qualitative case studies. For example, reconcile inconsistent IC₅₀ values by stratifying data by assay type (cell-free vs. cellular). Conduct expert interviews to contextualize methodological biases (e.g., ATP depletion in viability assays). Publish raw datasets in FAIR-compliant repositories to enable reproducibility audits .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.